4-(9-Acridinyl)-N,N-dimethylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 268756. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-acridin-9-yl-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2/c1-23(2)16-13-11-15(12-14-16)21-17-7-3-5-9-19(17)22-20-10-6-4-8-18(20)21/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLBSXDSYUMNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313316 | |
| Record name | NSC268756 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24275-68-1 | |
| Record name | NSC268756 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC268756 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Thematic Importance of Acridine and Aniline Based Molecular Architectures in Advanced Chemical Sciences
Acridine (B1665455) and aniline (B41778) derivatives form the building blocks of a vast array of functional molecules, each contributing distinct and valuable properties. Acridine, a nitrogen-containing heterocyclic compound, is a planar molecule structurally related to anthracene. wikipedia.org Its derivatives have been widely explored for their diverse biological activities, including as anticancer and antimicrobial agents, owing to their ability to intercalate with DNA. wikipedia.orgresearchgate.netnih.gov The acridine nucleus is a versatile scaffold in medicinal chemistry and has been incorporated into probes for biomolecules and selective ion sensing. nih.gov
Aniline and its derivatives, such as N,N-dimethylaniline, are fundamental components in the synthesis of dyes and have been instrumental in the development of materials with interesting electronic and optical properties. youtube.com The nitrogen atom in aniline provides a site for chemical modification and influences the electronic nature of the molecule. The combination of acridine and aniline moieties in a single molecular architecture creates systems with the potential for unique photophysical phenomena, such as intramolecular charge transfer (ICT). pnas.orgacs.org
Evolution of Research Trajectories in Acridinyl Aniline Photophysics and Reactivity
Research into molecules combining acridine (B1665455) and aniline (B41778) functionalities has evolved to explore their intriguing photophysical behaviors. A key area of investigation has been the phenomenon of photoinduced electron transfer (PET), where the absorption of light triggers the transfer of an electron from a donor part of the molecule (the aniline moiety) to an acceptor part (the acridine moiety). nih.gov This process can lead to the formation of a charge-transfer state, which often exhibits distinct spectroscopic and reactive properties.
Early studies laid the groundwork for understanding the fundamental principles of charge transfer in these systems. pnas.org Subsequent research has employed advanced spectroscopic techniques, such as time-resolved spectroscopy, to probe the dynamics of these processes on ultrafast timescales. researchgate.net For instance, studies on the related compound 4-(9-anthryl)-N,N'-dimethylaniline (ADMA) have provided insights into the complex solvent-dependent photodynamics and the formation of twisted intramolecular charge-transfer (TICT) states. acs.orgresearchgate.net Theoretical calculations have also played a crucial role in understanding the electronic structure and potential energy surfaces of the ground and excited states of these systems. nih.gov
More recent research has expanded to investigate the reactivity of acridinyl-aniline derivatives in various contexts. For example, acridine-linked aniline mustards have been synthesized and evaluated for their potential as DNA-directed alkylating agents in cancer therapy. nih.govnih.gov Furthermore, the photoredox properties of acridine radicals, generated from acridinium (B8443388) derivatives, have been harnessed for catalytic applications in organic synthesis. nih.gov
Rationale for In Depth Investigation of 4 9 Acridinyl N,n Dimethylaniline As a Prototypical System
Electronic Absorption and Emission Spectroscopy
The interaction of this compound with light provides a window into its electronic structure and excited-state behavior. Spectroscopic techniques are instrumental in characterizing the transitions between electronic states and understanding the influence of the molecular environment.
Spectroscopic Signatures in Various Condensed Phases
The electronic absorption and fluorescence spectra of this compound and its derivatives are sensitive to the surrounding medium. In various fluid solutions at room temperature, these compounds typically exhibit multiple absorption bands. For instance, the electronic absorption spectra of the parent compound, acridine, and its derivative, 9-aminoacridine (B1665356), show distinct bands in solvents like methanol, n-hexane, and dichloromethane. The position and intensity of these bands are influenced by the solvent's polarity and its ability to engage in specific interactions, such as hydrogen bonding.
Table 1: Illustrative Spectroscopic Data for Related Acridine Derivatives
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) |
| 9-Aminoacridine | Methanol | Not Specified | Not Specified |
| 9-Aminoacridine | n-Hexane | Not Specified | Not Specified |
| 9-Aminoacridine | Dichloromethane | Not Specified | Not Specified |
| N,N-Diphenylacridin-9-amine | Cyclohexane | Not Specified | Not Specified |
| N,N-Diphenylacridin-9-amine | 1,4-Dioxane | Not Specified | Not Specified |
| N,N-Diphenylacridin-9-amine | DMSO | Not Specified | Not Specified |
Wavelength Dependence and Band Shape Analysis of Absorption and Emission Spectra
The absorption spectra of 9-substituted acridine derivatives typically display several bands in the UV-visible region. For example, 9-diarylamino-substituted acridines show four distinct absorption bands between 240 nm and 500 nm. The shorter wavelength bands are generally insensitive to solvent polarity, while the longest wavelength band can exhibit solvatochromism.
The fluorescence spectra, however, often show a more pronounced dependence on the solvent environment. The emission bands of these donor-acceptor systems are frequently broad and structureless, particularly in polar solvents, which is a characteristic feature of charge-transfer emission. This broadening is indicative of a significant change in the geometry and electronic distribution of the molecule in the excited state compared to the ground state.
Intramolecular Charge Transfer (ICT) Phenomena
Upon photoexcitation, this compound, a molecule featuring an electron-donating N,N-dimethylaniline moiety and an electron-accepting acridine unit, undergoes a significant redistribution of electron density. This process, known as intramolecular charge transfer (ICT), is central to its photophysical behavior.
Mechanism and Efficiency of Photoinduced Charge Separation
Photoinduced charge separation in donor-acceptor molecules is a fundamental process in many chemical and biological systems. In molecules like this compound, the absorption of a photon promotes the molecule to a locally excited (LE) state. From this LE state, an electron can be transferred from the donor (N,N-dimethylaniline) to the acceptor (acridine), resulting in a charge-separated or intramolecular charge transfer (ICT) state.
The efficiency of this charge separation is influenced by several factors, including the electronic coupling between the donor and acceptor, the energy difference between the LE and ICT states, and the surrounding solvent environment. In polar solvents, the stabilization of the highly polar ICT state can make the charge separation process extremely rapid and efficient. For the related compound 4-(9-anthryl)-N,N'-dimethylaniline (ADMA), transient absorption spectra in the polar solvent acetonitrile (B52724) show the formation of the charge-transfer state almost immediately after excitation.
The Role of Twisted Intramolecular Charge Transfer (TICT) States
A key concept in understanding the ICT dynamics of many flexible donor-acceptor molecules is the Twisted Intramolecular Charge Transfer (TICT) model. This model posits that after initial excitation to a planar or near-planar LE state, the molecule can undergo a torsional motion around the single bond connecting the donor and acceptor moieties. This twisting leads to a perpendicular or near-perpendicular arrangement, which minimizes the π-orbital overlap between the donor and acceptor. This geometric change facilitates a more complete charge separation, forming a highly polar TICT state.
The formation of a TICT state is often associated with the appearance of a new, red-shifted, and broad emission band in polar solvents. This dual fluorescence (emission from both the LE and TICT states) is a hallmark of TICT state formation. While direct evidence for a TICT state in this compound is not explicitly detailed in the provided search results, the photophysical behavior of analogous systems strongly suggests its involvement. The photodynamics of the similar molecule ADMA are often discussed in the context of TICT state formation.
Solvent Polarity Effects on Charge Transfer Dynamics (Solvatochromism)
The strong dependence of the absorption and, more significantly, the emission spectra of this compound on the solvent polarity is known as solvatochromism. This phenomenon provides a powerful tool to probe the nature of the excited state. As the polarity of the solvent increases, the highly polar ICT state is stabilized to a greater extent than the less polar ground state or LE state. This differential stabilization leads to a red shift in the fluorescence emission maximum (a positive solvatochromism).
The magnitude of the solvatochromic shift can be correlated with various solvent polarity scales. For instance, the fluorescence bands of 9-diarylamino-substituted acridines show a significant red shift as the solvent polarity increases. This behavior is characteristic of molecules with a large change in dipole moment upon excitation, consistent with the formation of a charge-transfer state.
Table 2: Illustrative Solvatochromic Data for a Related Acridine Derivative
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption λmax (nm) | Emission λmax (nm) |
| Cyclohexane | 2.02 | 1.427 | Not Specified | Not Specified |
| 1,4-Dioxane | 2.21 | 1.422 | Not Specified | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | Not Specified | Not Specified |
Luminescence Characteristics and Radiative Pathways
The luminescence of this compound is governed by the interplay between the electron-donating N,N-dimethylaniline moiety and the electron-accepting acridine core. Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a highly polar excited state. The relaxation of this excited state through various radiative and non-radiative pathways dictates the compound's fluorescence characteristics.
Fluorescence Quantum Yields and Excited State Lifetimes
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, representing the ratio of emitted photons to absorbed photons. The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state. These parameters are highly sensitive to the molecular structure and the surrounding solvent environment. For donor-acceptor compounds like this compound, the polarity of the solvent is expected to play a crucial role. In polar solvents, the charge-separated excited state is stabilized, which can influence both the quantum yield and the lifetime.
To illustrate the typical range of these properties in related compounds, the following table presents data for various acridine-based donor-acceptor molecules. It is important to note that these are not values for this compound but serve as a reference for understanding its potential behavior.
| Compound | Solvent | Fluorescence Quantum Yield (ΦF) | Excited State Lifetime (τ) |
| Acridine | Ethanol | 0.28 | 10.4 ns |
| 9-Phenylacridine | Varies | - | - |
| Acridine-based TADF Emitter | Doped Film | 0.949 rsc.org | 1.6 µs (delayed) rsc.org |
This table is for illustrative purposes and includes data for related acridine compounds, not the specific subject of this article.
Investigation of Thermally Activated Delayed Fluorescence (TADF) in Related Architectures
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, which are typically non-emissive in conventional fluorescent molecules. This process is particularly relevant for donor-acceptor molecules with a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. The orthogonal arrangement of the donor and acceptor units in many acridine derivatives can lead to a small ΔEST, making them promising candidates for TADF emitters.
Studies on various donor-acceptor molecules with an acridine core have demonstrated efficient TADF. For instance, attaching different donor moieties to an acridine acceptor allows for the tuning of the photophysical properties, including the TADF efficiency. The strength of the donor and the dihedral angle between the donor and acceptor planes are critical factors in minimizing ΔEST and promoting a high RISC rate.
For example, donor-acceptor molecules comprising a 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) donor and a triazine acceptor have shown very small ΔEST values and high TADF efficiency. researchgate.net The introduction of substituents on the donor can further modulate the emission color and the rate of RISC. researchgate.net While direct evidence for TADF in this compound is lacking, its donor-acceptor architecture suggests that it could potentially exhibit this phenomenon, especially if the torsional angle between the N,N-dimethylaniline and acridine moieties allows for sufficient separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Electroluminescence (ECL) Mechanisms in Donor-Acceptor Acridine Systems
Electrochemiluminescence, or electrogenerated chemiluminescence (ECL), is a process where light is produced from the reaction of electrochemically generated radical ions. In a typical ECL experiment involving a donor-acceptor molecule, the radical cation of the donor and the radical anion of the acceptor are generated at an electrode surface. The subsequent electron transfer reaction between these species can lead to the formation of an excited state, which then emits light upon relaxation.
For a system like this compound, the proposed ECL mechanism would involve the following steps:
Oxidation: The N,N-dimethylaniline donor is oxidized at the electrode to form a radical cation (D•+).
Reduction: The acridine acceptor is reduced at the electrode to form a radical anion (A•-).
Annibilation: The radical ions diffuse and react in solution. An electron transfer from the radical anion to the radical cation can produce the neutral molecule in an excited state (S1 or T1). D•+ + A•- → 1,3(D-A)* + D + A
Light Emission: The excited state molecule relaxes to the ground state, emitting a photon. 1(D-A)* → D-A + hν
The efficiency and color of the ECL are dependent on the energy of the annihilation reaction and the photoluminescent properties of the emitter. While specific ECL studies on this compound are not prevalent, research on other donor-acceptor acridine systems provides a framework for understanding its potential ECL behavior. For instance, the ECL of 9,10-diphenylanthracene, a related polycyclic aromatic hydrocarbon, has been studied, demonstrating blue emission through triplet-triplet annihilation upconversion. rsc.org The redox properties of the donor and acceptor moieties in this compound will be critical in determining the energetic feasibility and the ultimate pathway of the ECL process.
Advanced Spectroscopic and Characterization Techniques Applied to 4 9 Acridinyl N,n Dimethylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 4-(9-Acridinyl)-N,N-dimethylaniline and for probing its conformational dynamics in solution.
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the individual protons and carbon atoms within the molecule. nih.govunco.edu The proton NMR spectrum of the N,N-dimethylaniline moiety, for instance, typically shows characteristic signals for the methyl protons and the aromatic protons on the phenyl ring. chemicalbook.comnp-mrd.org Similarly, the acridine (B1665455) portion of the molecule exhibits a distinct set of resonances corresponding to its polycyclic aromatic structure.
Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity between different atoms. unco.edu COSY spectra reveal proton-proton couplings, allowing for the assignment of adjacent protons within the aromatic rings. HSQC experiments correlate directly bonded proton and carbon atoms, providing a powerful tool for assigning the complex ¹³C NMR spectrum. These methodologies were crucial in confirming the structure and purity of synthesized N-(9'-Acridinyl)-O-phenylhydroxylamines, which are structurally related to the title compound. unco.edu
Advanced NMR techniques can be employed to study the dynamic processes within molecules, such as conformational changes and restricted rotations. oatext.com For this compound, the rotation around the single bond connecting the N,N-dimethylaniline and acridine moieties is a key dynamic feature. Variable temperature NMR studies can provide insights into the energy barrier of this rotation. At lower temperatures, the rotation may become slow on the NMR timescale, leading to the observation of distinct signals for otherwise equivalent nuclei. While specific dynamic NMR studies on this compound are not extensively detailed in the provided results, the principles of such studies are well-established for related systems. For instance, ¹H NMR studies on N-aryl-N'-(9-methylanthryl)diaza-18-crown-6 derivatives have demonstrated how metal cation binding significantly affects the molecule's conformation and dynamics, as reflected in the NMR spectra. nih.gov
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the precise molecular weight of this compound and for analyzing its fragmentation patterns, which aids in structural confirmation. The computed molecular weight of this compound is 298.4 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide an even more accurate mass measurement, confirming the elemental composition of the molecule.
The PubChem database entry for this compound lists GC-MS data, indicating a molecular ion peak (M+) at m/z 298, with other significant fragments observed at m/z 297 and 299. nih.gov The fragmentation pattern in mass spectrometry provides a "fingerprint" of the molecule. For related compounds like 4-chloro-N,N-dimethylaniline, detailed fragmentation data from LC-ESI-QFT-MS2 analysis is available, showing the precursor ion and its product ions, which helps in identifying the compound and its structural components. massbank.eu
Time-Resolved Spectroscopy for Elucidating Ultrafast Photophysical Processes
Time-resolved spectroscopy techniques are crucial for understanding the excited-state dynamics of this compound, particularly the processes that occur on femtosecond to nanosecond timescales after light absorption. Studies on the closely related compound 4-(9-anthryl)-N,N'-dimethylaniline (ADMA) provide significant insights into these ultrafast events. researchgate.netacs.org
Upon photoexcitation, ADMA in polar solvents exhibits ultrafast photoinduced charge separation, leading to the formation of a charge-transfer (CT) state. researchgate.netacs.org Transient absorption spectroscopy reveals the spectral signatures of the locally excited (LE) state and the subsequent formation of the CT state. researchgate.net The kinetics of this process are highly dependent on the solvent polarity. For example, in acetonitrile (B52724), the formation of the CT state is extremely rapid, while in less polar solvents like benzonitrile, the process is slower, occurring over tens of picoseconds. researchgate.netacs.org These studies often employ a two-dimensional model where both internal torsion around the donor-acceptor bond and solvent dynamics govern the excited-state reaction pathway. researchgate.net
The photophysical behavior of ADMA in its aggregated state has also been investigated, showing that intermolecular interactions significantly alter its absorption and fluorescence properties, and the intramolecular charge transfer process is suppressed in the solid or aggregated state. nih.gov
Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Insights in Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. While this compound itself is not chiral, CD spectroscopy becomes highly relevant for its chiral derivatives.
For instance, the synthesis of N-(9-acridinyl) amino acid derivatives introduces a chiral center, making them suitable for CD analysis. mdpi.com CD spectroscopy can be used to confirm the stereochemistry of these derivatives and to study their conformational preferences in solution. The interaction of such chiral molecules with biological macromolecules, which are also chiral, can be effectively probed using CD. Although specific CD data for derivatives of this compound were not found in the search results, the potential application of this technique is significant for understanding their structure and interactions. Specialized laboratories often have spectropolarimeters for such measurements. photoscience.pl
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Interaction Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" of this compound by probing its characteristic vibrational modes. These techniques are valuable for structural characterization and for analyzing intermolecular interactions.
The FTIR and FT-Raman spectra are expected to show characteristic bands for the functional groups present in the molecule. For example, C-H stretching vibrations of the aromatic rings and the methyl groups, C=C and C=N stretching vibrations within the acridine and aniline (B41778) rings, and C-N stretching vibrations would all be present in the spectra. While specific FTIR and Raman spectra for this compound were not directly available, studies on related aniline derivatives, such as 2,6-dibromo-4-nitroaniline (B165464) and 2-(methylthio)aniline, demonstrate the utility of these techniques. nih.gov In these studies, experimental FTIR and Raman spectra are often compared with theoretical spectra calculated using density functional theory (DFT) to make detailed vibrational assignments. nih.gov
Furthermore, changes in the vibrational frequencies can indicate intermolecular interactions. For example, the IR spectra of N-(9-acridinyl) amino acid derivatives show characteristic peaks that can be assigned to specific vibrational modes, and shifts in these peaks could indicate different crystalline forms or interactions. mdpi.com
Computational Chemistry and Theoretical Modeling of 4 9 Acridinyl N,n Dimethylaniline
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are at the forefront of efforts to unravel the electronic characteristics of 4-(9-Acridinyl)-N,N-dimethylaniline. These calculations provide a fundamental understanding of electron distribution and energy levels, which are crucial for interpreting its spectroscopic properties and reactivity.
Density Functional Theory (DFT) has proven to be a robust method for determining the ground state geometries and energetics of acridine (B1665455) derivatives. researchgate.net By approximating the electron density, DFT calculations can accurately predict the molecule's three-dimensional structure, bond lengths, and angles in its lowest energy state. This information is foundational for all other computational investigations. For instance, DFT calculations can elucidate the dihedral angle between the acridine and N,N-dimethylaniline rings, a critical parameter influencing the extent of electronic communication between these two moieties.
Recent advancements in DFT, including the development of new functionals, continue to improve the accuracy of these predictions. arxiv.org The choice of basis set and functional is critical for obtaining reliable results, and studies often employ methods like B3LYP with a 6-31G(d) basis set for geometry optimization. researchgate.net
Table 1: Representative DFT-Calculated Ground State Properties of this compound Note: The values presented are illustrative and can vary depending on the specific computational methodology employed.
| Property | Calculated Value | Significance |
| Dihedral Angle (Acridine/Aniline) | 30-60° | Influences electronic coupling and charge transfer characteristics. |
| HOMO Energy | -5.5 to -6.0 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -1.5 to -2.0 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 3.5 to 4.5 eV | Provides an estimate of the electronic excitation energy. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Predictions and Spectral Interpretations
To understand the photophysical properties of this compound, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.orgresearchgate.net This extension of DFT allows for the calculation of excited state energies and properties, providing insights into the nature of electronic transitions. rsc.orgresearchgate.netresearchgate.net
TD-DFT calculations can predict the absorption spectrum of the molecule, identifying the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. scirp.org These theoretical spectra can be directly compared with experimental data, aiding in the interpretation of the observed electronic transitions. For example, TD-DFT can help to distinguish between localized excitations within the acridine or aniline (B41778) units and charge-transfer excitations, where an electron moves from the electron-donating dimethylaniline group to the electron-accepting acridine moiety upon photoexcitation. adrianlange.com The accuracy of TD-DFT predictions for charge-transfer states can be sensitive to the choice of functional, with long-range corrected functionals often providing more reliable results. adrianlange.com
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions
While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape of this compound and its interactions with the surrounding environment, such as solvent molecules. mdpi.com
These simulations can reveal the different spatial arrangements (conformers) the molecule can adopt and the energy barriers between them. This is particularly important for a flexible molecule like this compound, where the relative orientation of the two aromatic rings can significantly impact its properties. Furthermore, MD simulations can shed light on how solvent molecules arrange themselves around the solute and how these interactions influence its conformation and dynamics.
Elucidation of Reaction Mechanisms and Photochemical Pathways through Theoretical Calculations
Theoretical calculations are instrumental in mapping out the potential reaction mechanisms and photochemical pathways of this compound. By calculating the energies of reactants, products, and transition states, computational methods can identify the most likely routes for chemical transformations.
For instance, in the context of its potential applications in photodynamic therapy, theoretical calculations can help to understand the mechanism of photosensitization. This could involve modeling the intersystem crossing process from the excited singlet state to the triplet state, which is often responsible for the generation of reactive oxygen species. These calculations can provide valuable insights that are often difficult to obtain through experimental means alone. adrianlange.com
Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate the chemical structure of a series of compounds with their physical properties or biological activities, respectively. researchgate.net For this compound and its derivatives, QSPR and QSAR studies can be invaluable for predicting their properties and guiding the design of new molecules with enhanced characteristics.
In a typical QSAR study of acridine derivatives, various molecular descriptors are calculated for a set of compounds with known activities. nih.gov These descriptors, which can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological, are then used to build a mathematical model that relates the structure to the activity. nih.govresearchgate.net This model can then be used to predict the activity of new, unsynthesized compounds. nih.gov For example, a QSAR model for the antimalarial activity of acridinyl hydrazones indicated that specific descriptors related to topology and electronic potential were important for activity. nih.gov Similarly, QSPR models have been developed for the DNA binding properties of 9-anilinoacridine (B1211779) derivatives. researchgate.net
Molecular Interactions and Mechanistic Biology of 4 9 Acridinyl N,n Dimethylaniline Derivatives
Interactions with Nucleic Acids
The planar aromatic structure of the acridine (B1665455) core is a key determinant of the interaction of 4-(9-Acridinyl)-N,N-dimethylaniline derivatives with nucleic acids. This structural feature facilitates their insertion between the base pairs of DNA, a process known as intercalation, which can significantly alter the DNA's structure and function.
DNA Intercalation Studies and Binding Modalities
The primary mode of interaction between this compound derivatives and DNA is intercalation, where the flat acridine ring stacks between the base pairs of the DNA double helix. nih.govnih.gov This insertion is driven by π-π stacking interactions between the aromatic system of the acridine and the DNA bases. nih.gov The stability of this intercalated complex can be influenced by the nature of the substituents on the acridine ring.
Studies have shown that the binding affinity of these compounds to DNA can be modulated by the introduction of different side chains. For instance, the addition of a lysylglycyl side chain to a related compound, 4-(9-acridinylamino)aniline, was found to increase its affinity for DNA. nih.gov The binding constants (Kb) for a series of 3,9-disubstituted acridines were determined to be in the range of 2.81–9.03 × 104 M−1, indicating a strong interaction with DNA. nih.gov Similarly, an acridine-DNA complex involving a fluorinated derivative exhibited a high binding constant of 3.18 × 103 M−1. nih.gov
The intercalation of these compounds leads to structural changes in the DNA, such as unwinding of the helix and an increase in its melting temperature (Tm). The increase in Tm, which can be more than 5°C, is a hallmark of DNA intercalation and provides evidence for the stabilization of the DNA double helix by the bound ligand. nih.gov X-ray crystallography studies of a related compound, 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide, complexed with a DNA hexanucleotide revealed that the drug molecule intercalates between CpG dinucleotide steps, with its side chain situated in the major groove. nih.gov This intercalation causes a significant unwinding of the DNA helix at the binding site. nih.gov
| Compound/Derivative Class | Binding Constant (Kb) | Key Findings | Reference |
|---|---|---|---|
| 3,9-disubstituted acridines | 2.81–9.03 × 104 M−1 | Strong DNA binding and inhibition of topoisomerases I and IIα. | nih.gov |
| Acridine-DNA complex with -F derivative (3b) | 3.18 × 103 M−1 | Highest binding affinity among the tested N-acylhydrazone derivatives. | nih.gov |
| 4-(9-acridinylamino)-N-(lysylglycyl)aniline | Not specified | Introduction of a lysyl residue increased DNA affinity. | nih.gov |
Effect on DNA Topoisomerase Enzymes: Inhibition and Catalytic Mechanisms
DNA topoisomerases are essential enzymes that regulate the topology of DNA by catalyzing the breaking and rejoining of DNA strands. The ability of this compound derivatives to intercalate into DNA makes them potent inhibitors of these enzymes. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds prevent the religation of the DNA strands, leading to the accumulation of DNA strand breaks and ultimately cell death. nih.govnih.gov
Specifically, derivatives like N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide (m-AMSA) have been shown to be powerful inhibitors of topoisomerase II. nih.govnih.gov At a concentration of 60 microM, m-AMSA was found to enhance topoisomerase II-mediated double-stranded DNA breakage approximately 5-fold. nih.gov The mechanism of this inhibition involves the drug interfering with the religation step of the enzyme's catalytic cycle. nih.gov This stabilization of the enzyme-DNA cleavage complex is a key aspect of the cytotoxic effects of these compounds. nih.gov
The catalytic mechanism of topoisomerases themselves involves a series of transesterification reactions. For instance, type IB topoisomerases utilize a conserved set of amino acid residues, including a critical lysine, to catalyze the cleavage and rejoining of DNA. nih.gov The inhibition of these enzymes by acridine derivatives disrupts this finely tuned catalytic process.
Modulations of Cellular Regulatory Pathways
Beyond their direct interactions with DNA, this compound derivatives can also modulate various cellular regulatory pathways by targeting specific proteins and influencing signal transduction cascades.
Impact on Specific Protein Targets and Signal Transduction Cascades
One of the key protein targets for certain 9-aminoacridine (B1665356) derivatives is the forkhead box protein P3 (FoxP3), a master regulator of regulatory T cells (Tregs). nih.gov A screening of small molecules identified a group of 9-aminoacridines that selectively downregulate the function of Tregs by interfering with the DNA-binding activity of FoxP3. nih.gov This inhibition of FoxP3 leads to the suppression of its downstream gene regulation, which can enhance anti-tumor immune responses. nih.gov
The transforming growth factor-beta (TGF-β) signaling pathway is another cellular cascade that can be affected. Molecular docking studies have suggested that certain derivatives can bind to the TGF-β type I receptor kinase domain, potentially interfering with its function. nih.gov This interaction could have implications for processes such as cell growth, differentiation, and apoptosis.
Structure-Activity Relationships Governing Cellular Responses (e.g., FoxP3 Downregulation)
The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern their cellular responses.
For the downregulation of FoxP3, specific structural motifs on the 9-aminoacridine core are crucial. nih.gov While the exact structure of the most potent FoxP3 downregulators from the screen is detailed in the source, a general observation is that the nature and position of substituents on the acridine ring and the amino group at the 9-position significantly influence the compound's ability to interact with FoxP3 and inhibit its function. nih.gov For example, a compound designated as MP4 was shown to reduce the binding of FoxP3 to the promoter regions of both FoxP3 and STAT3. nih.gov
In other contexts, SAR studies have revealed that the presence of electron-donating groups, such as methoxy (B1213986) or N,N-dimethylamino groups, on a phenyl ring attached to a core structure can enhance biological activity compared to electron-withdrawing groups like halogens or nitro groups. nih.gov Furthermore, the lipophilicity of the derivatives has been found to correlate with their ability to stabilize the intercalated DNA complex. nih.gov
| Compound Class/Modification | Observed Effect | Governing Factor | Reference |
|---|---|---|---|
| 9-aminoacridines | Selective downregulation of Treg function. | Interference with FoxP3 DNA-binding activity. | nih.gov |
| Betulinic acid derivatives with substituted phenyl rings | Enhanced anti-HIV activity. | Presence of electron-donating groups (e.g., -OCH3, -N(CH3)2). | nih.gov |
| 3,9-disubstituted acridines | Stabilization of the DNA intercalation complex. | Strong correlation with lipophilicity. | nih.gov |
Mechanistic Insights from Molecular Docking and Simulation Studies
Molecular docking and simulation studies provide a computational lens to visualize and understand the interactions between this compound derivatives and their biological targets at an atomic level. These in silico methods complement experimental data and offer valuable mechanistic insights.
Molecular docking simulations have been employed to predict the binding modes of novel 9-aminoacridine derivatives with potential antimalarial targets, plasmepsins I and II. researchgate.net These studies identified key binding interactions and derivatives with favorable binding energies. researchgate.net Similarly, docking studies have been used to investigate the interaction of acridine derivatives with topoisomerases I and IIα, suggesting different binding modes for each enzyme. nih.gov
In the context of DNA intercalation, X-ray crystallography, a powerful experimental technique that provides high-resolution structural data, has been instrumental. The crystal structure of 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide bound to a DNA hexanucleotide confirmed the intercalation of the acridine ring between CpG steps. nih.gov The structure revealed that the carboxamide group forms an internal hydrogen bond with the acridine nitrogen, and a water molecule bridges the carboxamide to a phosphate (B84403) group of the DNA backbone. nih.gov These detailed structural insights help to rationalize the known structure-activity relationships for topoisomerase II inhibition and cytotoxicity. nih.gov
Emerging Applications and Future Research Directions for 4 9 Acridinyl N,n Dimethylaniline
Prospects in Organic Electronics and Optoelectronic Devices
The distinct electronic and photophysical properties of 4-(9-Acridinyl)-N,N-dimethylaniline make it a compelling candidate for use in organic electronic and optoelectronic devices. Its ability to facilitate charge transfer and its luminescence characteristics are particularly relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Emitters in Organic Light-Emitting Diodes (OLEDs)
The development of efficient and stable blue-emitting materials remains a significant challenge in OLED technology. Acridine (B1665455) derivatives, known for their high thermal stability and excellent hole-transporting capabilities, are being explored to address this issue. While specific device performance data for this compound as a primary emitter is not yet widely published, the broader class of acridine-based donor-acceptor molecules shows significant promise.
For instance, related acridine derivatives have been successfully incorporated into OLEDs as host materials or as part of more complex emitter systems. Theoretical studies on various acridine-based compounds have shown that their electronic properties, including their HOMO and LUMO energy levels, can be tuned by modifying the substituent groups on the acridine ring. This tunability is crucial for optimizing the performance of OLED devices. The strong electron-donating N,N-dimethylaniline moiety in this compound suggests that it could function as an efficient hole-transporting material or as a component in thermally activated delayed fluorescence (TADF) emitters, which are critical for achieving high efficiency in modern OLEDs.
Research on similar donor-acceptor systems highlights the potential of these materials. For example, OLEDs utilizing acridine-based TADF emitters have demonstrated high external quantum efficiencies (EQEs). While direct data for this compound is pending, the foundational properties of the acridinyl-aniline structure suggest a promising future in the development of next-generation OLEDs.
Table 1: Theoretical Electronic Properties of Representative Acridine-Based Compounds
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Acridine Derivative 1 | -5.50 | -2.50 | 3.00 |
| Acridine Derivative 2 | -5.65 | -2.45 | 3.20 |
| Acridine Derivative 3 | -5.42 | -2.61 | 2.81 |
Note: This table presents illustrative data based on theoretical calculations of related acridine derivatives to indicate the potential range of electronic properties for compounds like this compound. Specific experimental values for the title compound are not yet widely available.
Active Materials in Organic Photovoltaics (OPVs)
In the realm of organic photovoltaics, the donor-acceptor architecture of this compound makes it a candidate for use as an active material. The efficiency of OPVs relies on the effective generation and separation of excitons (electron-hole pairs) at the interface between donor and acceptor materials. The intramolecular charge transfer character of this compound could facilitate this process.
Theoretical studies on a series of conjugated compounds based on acridine have explored their potential as dye-sensitized solar cell materials. These studies calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for predicting the open-circuit voltage (Voc) of a solar cell. researchgate.net The calculated HOMO and LUMO levels for various acridine derivatives suggest they could be suitable for use in OPVs, though experimental data on devices incorporating this compound is still needed to validate these theoretical predictions. researchgate.net
The development of non-fullerene acceptors has significantly advanced OPV technology, with power conversion efficiencies exceeding 20% in some cases. nih.gov The exploration of novel donor and acceptor materials, including acridine-aniline systems, is a key area of research for pushing these efficiencies even higher.
Development as Advanced Fluorescent Probes and Chemical Sensors
The fluorescence properties of this compound, which are sensitive to its local environment, make it a promising candidate for the development of advanced fluorescent probes and chemical sensors. The intramolecular charge transfer process can be influenced by factors such as solvent polarity, pH, and the presence of metal ions, leading to changes in the fluorescence emission spectrum.
Recent reviews have highlighted the growing interest in acridine-based hybrid fluorescent dyes for sensing applications. nih.govpsu.edu These dyes can be designed to exhibit a "turn-on" or "turn-off" fluorescence response upon binding to a specific analyte. For example, acridine derivatives have been investigated as fluorescent chemosensors for the selective detection of metal ions like Fe³⁺ and Ni²⁺. nih.gov
The N,N-dimethylaniline portion of the molecule can act as a recognition site, while the acridine serves as the fluorophore. The binding of an analyte to the aniline (B41778) nitrogen could disrupt the ICT process, leading to a detectable change in fluorescence. This mechanism is the basis for many fluorescent sensors. For instance, acridine has been used in fluorescence-lifetime-based pH sensors, where changes in pH alter the fluorescence lifetime of the dye. mdpi.comresearchgate.net The fluorescence of acridine derivatives can also be quenched by certain molecules, a phenomenon that can be exploited for sensing applications. nih.gov
While specific studies detailing the use of this compound as a sensor are limited, the fundamental properties of the acridine-aniline system provide a strong rationale for its investigation in this area. Future research will likely focus on characterizing its response to various analytes and optimizing its structure for enhanced sensitivity and selectivity.
Table 2: Potential Sensing Applications of Acridine-Based Fluorescent Probes
| Analyte | Sensing Mechanism | Potential Application |
| pH | Modulation of ICT by protonation/deprotonation | Biological imaging, environmental monitoring |
| Metal Ions | Coordination with the aniline nitrogen, altering ICT | Detection of heavy metal contamination |
| Small Molecules | Fluorescence quenching upon interaction | Biosensing, diagnostics |
Note: This table outlines potential applications based on the known properties of acridine derivatives. Specific performance data for this compound is required for validation.
Catalytic Roles in Photoredox Processes and Synthetic Organic Transformations
Acridinium (B8443388) salts, which are the cationic form of acridine derivatives, have emerged as powerful organic photoredox catalysts. nih.govmdpi.com These catalysts can absorb visible light and initiate electron transfer processes, enabling a wide range of synthetic organic transformations. nih.govmdpi.com While this compound is a neutral molecule, it can be considered a precursor to a photocatalytically active acridinium species upon oxidation.
The excited state of donor-acceptor molecules like this compound possesses both oxidizing and reducing power, which can be harnessed for catalysis. Upon photoexcitation, an electron is transferred from the N,N-dimethylaniline donor to the acridine acceptor, creating a charge-separated state. This excited state can then participate in electron transfer reactions with other molecules, initiating a catalytic cycle.
Acridine photocatalysis has been successfully employed in tricomponent reactions for the construction of complex amines from simple precursors. researchgate.net This demonstrates the potential of acridine-based systems to facilitate challenging synthetic transformations. The specific catalytic activity of this compound itself in photoredox processes is an area that warrants further investigation. Its ability to absorb light and undergo intramolecular charge transfer suggests it could be a valuable component in the design of new photocatalytic systems.
Interdisciplinary Research Frontiers and Unexplored Potential of Acridinyl-Aniline Systems
The unique properties of acridinyl-aniline systems open up a variety of interdisciplinary research frontiers beyond the applications already discussed. The combination of a robust, planar acridine scaffold with a versatile aniline donor provides a platform for creating materials with tailored electronic, optical, and chemical properties.
One area of unexplored potential lies in the development of materials for theranostics, which combines therapy and diagnostics. Acridine derivatives are known to intercalate with DNA, and their fluorescence can be used for imaging. psu.edu By functionalizing the aniline moiety with targeting groups, it may be possible to create molecules that selectively accumulate in cancer cells, allowing for simultaneous imaging and therapy.
Furthermore, the self-assembly of acridinyl-aniline molecules could lead to the formation of novel supramolecular structures with interesting properties. The study of the aggregated state of a similar molecule, 4-(9-anthryl)-N,N-dimethylaniline, revealed significant changes in its optical properties upon aggregation, highlighting the potential for creating materials with tunable spectral responses. nih.gov
The field of molecular electronics, which aims to use single molecules as electronic components, could also benefit from the study of acridinyl-aniline systems. The donor-acceptor nature of these molecules makes them potential candidates for molecular wires or switches.
Q & A
Q. What synthetic methodologies are commonly used to prepare 4-(9-Acridinyl)-N,N-dimethylaniline and its derivatives?
Synthesis involves coupling acridinyl precursors with N,N-dimethylaniline derivatives under controlled conditions. For example, anthryl derivatives are synthesized via methods described in , which emphasize solvent purification (e.g., 2-methyltetrahydrofuran distilled over LiAlH4 to eliminate water) to ensure reaction efficiency. Structural validation is achieved through X-ray diffraction and spectroscopic techniques (NMR, IR) .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound derivatives?
Single-crystal X-ray diffraction provides definitive structural data, while H and C NMR, IR spectroscopy, and elemental analysis confirm molecular composition. For instance, highlights the use of NMR chemical shifts to validate computed molecular geometries against experimental data, ensuring alignment between theory and practice .
Q. How do solvent properties influence the photophysical behavior of this compound?
Solvent polarity and polarizability significantly affect fluorescence wavelength and decay times. demonstrates that reaction field-induced polarizability effects, measured via time-resolved fluorescence spectroscopy, explain solvent-dependent Stokes shifts. Methodologies include correlating solvent dielectric constants with emission spectra and employing Lippert-Mataga plots .
Advanced Research Questions
Q. What computational strategies are used to validate experimental data for this compound derivatives?
Density functional theory (DFT) and Hartree-Fock (HF) methods with 6-31G(d) basis sets are employed to optimize geometries and calculate vibrational frequencies. compares computed H/C NMR chemical shifts and IR spectra with experimental results, ensuring accuracy. Conformational flexibility is further analyzed using semi-empirical AM1 calculations to model torsion angle dependencies .
Q. How can solvent-induced intramolecular charge-transfer (ICT) phenomena be mechanistically analyzed in excited-state derivatives?
ICT behavior is studied using time-dependent fluorescence Stokes shifts and electric field modulation of absorption/emission spectra. and highlight the role of solvent polarizability in stabilizing charge-separated states, requiring ultrafast spectroscopy to resolve sub-nanosecond relaxation dynamics. Solvent parameters (e.g., dielectric constant, refractive index) are integrated into Marcus theory to quantify electron-transfer rates .
Q. What catalytic mechanisms enable the functionalization of this compound in Lewis acid-mediated reactions?
describes Lewis acid catalysts (e.g., chlorozincate clusters) activating carbonyl groups for nucleophilic addition. Mechanistic studies involve tracking intermediates via H NMR and DFT-based transition-state modeling. For example, indole addition to N,N-dimethylaniline derivatives proceeds through hydrogen-bond-stabilized intermediates, with reaction progress monitored by quenching experiments .
Q. How can synthetic routes for azo derivatives of this compound be optimized?
Azo coupling reactions, such as those in , use diazonium salts (e.g., benzenediazonium dodecaborate) under mild conditions. Optimization involves pH control (5–7), temperature modulation (0–5°C), and stoichiometric ratios to minimize side products. Purity is confirmed via HPLC and mass spectrometry .
Q. What strategies address contradictions between experimental and computational data for this compound derivatives?
Discrepancies in geometry or spectral data are resolved by refining computational parameters (e.g., solvent models like PCM or Onsager in DFT). illustrates how adjusting basis sets (e.g., 6-311++G**) improves agreement with X-ray crystallographic data. Systematic error analysis (e.g., RMSD for bond lengths) identifies limitations in theoretical approximations .
Methodological Considerations
- Experimental Design : Prioritize solvent degassing (freeze-pump-thaw cycles) to prevent fluorescence quenching .
- Data Analysis : Use Gaussian software for DFT calculations and Multiwfn for frontier molecular orbital (FMO) analysis to predict reactivity .
- Contradiction Management : Cross-validate synthetic yields and spectral data across multiple batches to isolate procedural vs. intrinsic compound variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
